N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolyl-pyrimidinone core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. Its structure includes:
- A 4-methyl-substituted pyrimidinone ring, which influences planarity and steric bulk.
- A 3,5-dimethylpyrazole group, a common pharmacophore in bioactive molecules.
This compound’s design leverages structural motifs associated with biological activity, such as antimicrobial, antifungal, and enzyme inhibitory properties observed in analogous pyrazole and pyrimidinone derivatives .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-12-9-19(27)24(20(21-12)25-14(3)8-13(2)23-25)11-18(26)22-15-6-7-16(28-4)17(10-15)29-5/h6-10H,11H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHFWKPYTOQYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenylamine, which is then reacted with acetic anhydride to form the corresponding acetamide. The pyrazole and pyrimidine rings are introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Substitution with cyclopropyl () or simple phenyl () groups alters binding pocket compatibility in biological targets.
3-Oxo substitution () enables keto-enol tautomerism, which may influence redox properties .
Physicochemical and Spectroscopic Comparisons
NMR Chemical Shifts (Hypothesized):
- The target compound’s 3,4-dimethoxyphenyl protons would exhibit upfield shifts (~6.8–7.2 ppm) due to electron-donating effects, contrasting with the downfield shifts (~7.4–7.8 ppm) of the 4-trifluoromethylphenyl analog’s aromatic protons .
- Pyrimidinone carbonyl resonances (C=O) are expected near 165–170 ppm in $^{13}\text{C}$ NMR, consistent with analogs in and .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Antitumor Activity
Recent studies have demonstrated that compounds containing pyrazole and pyrimidine moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | CDK2 Inhibition |
| Compound B | HCT116 | 0.46 | Aurora-A Kinase Inhibition |
| Compound C | A375 | 4.2 | Apoptosis Induction |
These findings suggest that the compound may interfere with critical pathways in cancer cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes involved in cancer progression.
- Cell Cycle Arrest : By targeting specific proteins involved in cell cycle regulation, the compound can induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : The structural features allow for interaction with apoptotic pathways leading to programmed cell death in tumor cells.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on MCF7 Cells : A derivative exhibited an IC50 value of 0.39 μM against MCF7 cells, indicating high potency in inhibiting breast cancer cell proliferation.
- Study on HCT116 Cells : Another derivative showed significant activity with an IC50 of 0.46 μM against colorectal cancer cells, demonstrating its potential as a therapeutic agent.
Q & A
Q. What are the critical analytical techniques for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural validation. NMR identifies functional groups and spatial arrangements, such as the dihedral angles between pyrazole and phenyl rings (e.g., 56.2° vs. 38.2° in crystallographically distinct molecules), which influence splitting patterns . High-resolution MS confirms molecular weight and fragmentation pathways, while X-ray crystallography resolves conformational ambiguities, as seen in asymmetric unit analyses of related pyrazole-acetamide derivatives .
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis requires multi-step optimization, particularly in cyclizing the pyrazolo-pyrimidine core. Challenges include regioselective coupling of the 3,5-dimethylpyrazole moiety and avoiding over-oxidation of the dihydropyrimidinone ring. Methodological solutions include:
- Using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to ensure precise aryl-aryl bond formation .
- Controlled reaction temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
- Purification via preparative HPLC to isolate the final product from regioisomeric byproducts .
Q. Which structural features suggest potential biological activity?
The pyrazolo-pyrimidine core is a known pharmacophore in kinase inhibitors, while the 3,4-dimethoxyphenyl group enhances membrane permeability and target affinity. The acetamide linker allows hydrogen bonding with enzymatic active sites, as observed in structurally similar triazolopyrimidines .
Advanced Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR spectra?
Discrepancies often arise from dynamic conformational changes (e.g., pyrazole ring puckering) or solvent-induced shifts. Strategies include:
- Comparing experimental data with DFT-calculated chemical shifts, accounting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
- Cross-validating with X-ray crystallography to confirm dihedral angles and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
- Variable-temperature NMR to detect rotameric equilibria in the acetamide group .
Q. What strategies optimize the cyclization step during pyrazolo-pyrimidine core formation?
- Catalyst selection: Copper(I) iodide promotes Ullmann-type coupling for nitrogen-heterocycle closure, minimizing side reactions .
- Solvent polarity: Higher polarity solvents (e.g., DMF) stabilize transition states, improving cyclization yields by 15–20% .
- Microwave-assisted synthesis: Reduces reaction time from 24 hours to 2 hours while maintaining >90% yield, as demonstrated in related chromeno-pyrimidine syntheses .
Q. How do solvent polarity and temperature gradients affect the final acetamide product’s yield?
- Polar solvents (e.g., DMF): Enhance solubility of intermediates but may promote hydrolysis of the acetamide group at >100°C.
- Non-polar solvents (e.g., toluene): Favor cyclization via azeotropic removal of water but reduce reaction rates. Optimal conditions involve gradient heating (50°C → 120°C) in DMF with 4Å molecular sieves to absorb byproduct water, achieving yields >85% .
Q. How can molecular docking studies be designed to explore kinase target interactions?
- Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on structural analogs .
- Ligand preparation: Optimize protonation states of the pyrazole nitrogen and acetamide carbonyl using quantum mechanical calculations (e.g., Gaussian09).
- Validation: Compare docking poses with co-crystallized inhibitors (e.g., PDB: 1M17) and validate via molecular dynamics simulations (100 ns trajectories) .
Methodological Notes
- Impurity profiling: Use LC-MS/MS to identify common byproducts (e.g., de-methylated pyrazole or oxidized pyrimidinone derivatives) .
- Data contradiction analysis: Apply multivariate statistics (e.g., PCA) to reconcile discrepancies between spectroscopic and crystallographic data .
- Reaction scale-up: Maintain inert atmospheres (N₂/Ar) during palladium-catalyzed steps to prevent catalyst oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
